molecular formula C21H21FN6O3 B2925701 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1172282-65-3

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2925701
CAS RN: 1172282-65-3
M. Wt: 424.436
InChI Key: YTABCKXMRNAIER-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.436. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Imaging and TSPO Ligands

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to specific acetamide derivatives, have been synthesized and biologically evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives exhibited subnanomolar affinity for TSPO, comparable to or better than the parent molecule. Furthermore, two of these compounds were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation. Their brain uptake and local accumulation confirmed their potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging TSPO with PET. This compound, part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was designed with a fluorine atom to allow for labeling with fluorine-18 and in vivo imaging using PET. The synthesis process has been automated, leading to high yields of the radiolabeled compound, which could be significant for advancing neuroimaging techniques (Dollé et al., 2008).

Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidines

Research into the synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor (PBR) using PET has contributed to understanding the potential of these compounds in neurodegenerative disorder imaging. These studies provide a foundation for the development of imaging agents for PBR expression, offering insights into the role of PBR in neurodegeneration (Fookes et al., 2008).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O3/c1-13-17(14(2)31-26-13)9-19(29)23-7-8-28-20-18(10-25-28)21(30)27(12-24-20)11-15-3-5-16(22)6-4-15/h3-6,10,12H,7-9,11H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTABCKXMRNAIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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